molecular formula C21H22N2O3 B3726180 ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B3726180
M. Wt: 350.4 g/mol
InChI Key: OJXKCHYJTIKQFA-PDGQHHTCSA-N
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Description

Ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring two fused pyrrole-derived moieties. The core structure consists of a 4,5-dihydro-1H-pyrrole ring substituted with:

  • An ethyl ester group at position 3,
  • A methyl group at position 2,
  • A ketone (oxo) group at position 4,
  • A (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene substituent at position 5 in the Z-configuration.

The exocyclic double bond (methylidene group) links the dihydropyrrole core to a second pyrrole ring, which is substituted with a phenyl group at position 1 and methyl groups at positions 2 and 5. Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELX or visualization tools like WinGX/ORTEP .

Properties

IUPAC Name

ethyl (5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-5-26-21(25)19-14(3)22-18(20(19)24)12-16-11-13(2)23(15(16)4)17-9-7-6-8-10-17/h6-12,24H,5H2,1-4H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXKCHYJTIKQFA-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=CC=C3)C)N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=CC=C3)C)/N=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to derivatives in the pyrrole-carboxylate family. A notable analog, methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 445421-22-7), provides a basis for comparison . Key differences and similarities are summarized below:

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog (CAS: 445421-22-7)
Molecular Formula C₂₇H₂₇N₂O₃ (calculated) C₂₈H₂₈N₂O₃
Molar Mass (g/mol) ~437.5 (calculated) 440.53
Ester Group Ethyl (-COOCH₂CH₃) Methyl (-COOCH₃)
Substituent at Position 1 Hydrogen 4-Methylbenzyl (-CH₂C₆H₄CH₃)
Oxo Group Position Position 4 Position 5
Key Structural Feature Z-configuration of exocyclic double bond; 4-oxo-4,5-dihydro-1H-pyrrole core Z-configuration; 5-oxo-4,5-dihydro-1H-pyrrole core

Key Observations:

Substituent at Position 1 : The 4-methylbenzyl group in the analog introduces steric bulk and aromaticity, which could alter intermolecular interactions (e.g., π-stacking) or binding affinities in biological systems.

Oxo Group Position: The ketone’s position (4 vs.

Research Findings:

  • Structural Confirmation : Both compounds likely underwent X-ray crystallography for structural validation. Software suites like SHELX and WinGX/ORTEP are critical for refining crystallographic data and visualizing anisotropic displacement parameters.
  • Synthetic Accessibility : The absence of a bulky 4-methylbenzyl group in the target compound may simplify synthesis, as fewer protection/deprotection steps are required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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